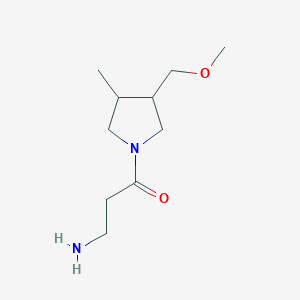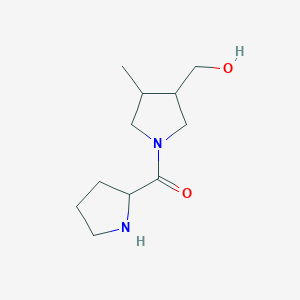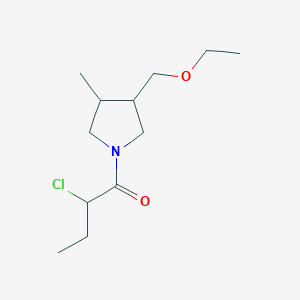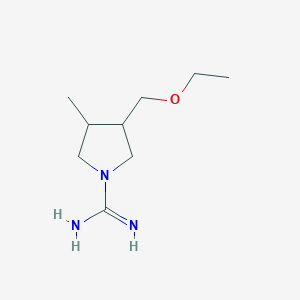![molecular formula C9H12ClN3O2 B1480061 3-(3-氯-5,6-二氢咪唑并[1,2-a]吡嗪-7(8H)-基)丙酸 CAS No. 2091575-07-2](/img/structure/B1480061.png)
3-(3-氯-5,6-二氢咪唑并[1,2-a]吡嗪-7(8H)-基)丙酸
描述
“3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid” is a chemical compound. It has a molecular formula of C7H10ClN5 . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid” can be analyzed using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations .科学研究应用
Medicine: Chemiluminescent Probes
In medical research, this compound is utilized as a chemiluminescent probe. It reacts with superoxide anions or singlet oxygen to produce light emission, a process known as chemiluminescence . This property is particularly useful in assays to measure reactive oxygen species (ROS) within biological systems, which play a crucial role in cell signaling and homeostasis.
Agriculture: Plant Cell Studies
The chemiluminescent properties of this compound also find applications in agriculture, specifically in plant cell studies. It can be used to detect and measure the presence of ROS in plant cells, which is vital for understanding plant stress responses, pathogen defense mechanisms, and the overall health of plants .
Biotechnology: Pharmaceutical Testing
In biotechnology, this compound serves as a reference standard in pharmaceutical testing. Its well-defined structure and properties make it an excellent candidate for quality control and method validation in the synthesis of new drugs .
Environmental Science: Superoxide Anion Detection
Environmental scientists use this compound to detect superoxide anions in various environmental samples. This detection is crucial for monitoring oxidative stress in ecosystems and assessing the impact of pollutants on the environment .
Materials Science: Chemiluminescence in Material Characterization
The compound’s ability to emit light through chemiluminescence is harnessed in materials science for the characterization of materials. It helps in studying the oxidative properties and stability of new materials under development .
Analytical Chemistry: Biochemical Assays
Analytical chemists employ this compound in biochemical assays to quantify superoxide anions produced during cellular processes. Its specificity and sensitivity make it an invaluable tool for studying cellular metabolism and oxidative stress-related diseases .
未来方向
作用机制
Target of Action
The primary target of 3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid is the superoxide anion (O2–) or singlet oxygen (1O2) . These are reactive oxygen species that play crucial roles in various biological processes, including cellular signaling, host defense, and cell death .
Mode of Action
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid interacts with its targets through a chemiluminescent reaction . It forms a reversible adduct with the superoxide anion, which then irreversibly decays to produce cold light at approximately 465 nm . This reaction has an apparent rate constant of approximately 105 M–1s–1 .
Biochemical Pathways
The compound’s interaction with superoxide anions and singlet oxygen can affect various biochemical pathways. These pathways are primarily associated with oxidative stress, inflammation, and cell death . The exact downstream effects depend on the specific biological context, including the types of cells involved and their physiological state .
Pharmacokinetics
Its solubility in water, dmso, and dmf suggests that it may have good bioavailability
Result of Action
The chemiluminescent reaction of 3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid with superoxide anions and singlet oxygen can be used to detect these reactive oxygen species . This makes the compound a valuable tool for studying cellular processes involving oxidative stress . Its most notable application is in the study of leukocyte function .
Action Environment
The action, efficacy, and stability of 3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid can be influenced by various environmental factors. For example, its chemiluminescent reaction is pH-dependent, occurring optimally at pH 5-6.5 . Additionally, it should be stored at -20ºC in the dark to maintain its stability .
属性
IUPAC Name |
3-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c10-7-5-11-8-6-12(2-1-9(14)15)3-4-13(7)8/h5H,1-4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYFTAILOMFNKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479978.png)
![1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479980.png)
![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479981.png)
![2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1479982.png)









